6-Methylimidazo[1,2-a]pyridine
Overview
Description
6-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group attached at the 6th position of the imidazole ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities and potential as therapeutic agents .
Mechanism of Action
Target of Action
6-Methylimidazo[1,2-a]pyridine primarily targets DNA within cells. This compound is known to intercalate into the DNA structure, disrupting the normal function of the genetic material. By inserting itself between the base pairs of DNA, this compound can cause mutations and interfere with DNA replication and transcription processes .
Mode of Action
The interaction of this compound with DNA involves the formation of covalent bonds with nucleophilic sites on the DNA bases. This covalent bonding leads to the formation of DNA adducts, which are bulky lesions that distort the DNA helix. These distortions can block the progression of DNA polymerases during replication and transcription, leading to errors in genetic information processing .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in DNA repair and cell cycle regulation. The presence of DNA adducts triggers the activation of the nucleotide excision repair (NER) pathway, which attempts to remove the adducts and restore normal DNA structure. If the damage is extensive, it can lead to the activation of apoptosis pathways, resulting in programmed cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound influence its bioavailability and overall effectiveness. This compound is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high DNA content. It undergoes metabolic activation in the liver, where it is converted into reactive intermediates that can form DNA adducts. The excretion of this compound and its metabolites occurs primarily through the urine .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of mutations, chromosomal aberrations, and cell death. The formation of DNA adducts can lead to point mutations, insertions, deletions, and other genetic alterations. These mutations can disrupt normal cellular functions and contribute to the development of cancer. Additionally, the activation of apoptosis pathways in response to extensive DNA damage can result in the elimination of damaged cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, acidic conditions can enhance the reactivity of this compound with DNA, increasing the formation of DNA adducts. Similarly, higher temperatures can accelerate the metabolic activation of the compound, leading to increased DNA damage. The presence of antioxidants and other protective agents can mitigate the harmful effects of this compound by neutralizing reactive intermediates .
: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents
Biochemical Analysis
Biochemical Properties
6-Methylimidazo[1,2-a]pyridine plays a role in various biochemical reactions, particularly those involving metabolic activation. It is metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP1A1, which convert it into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially initiating carcinogenesis . The interactions between this compound and these enzymes are critical for its bioactivation and subsequent biological effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to induce DNA damage in liver cells, leading to mutations and potentially contributing to liver cancer . Additionally, it can influence cell signaling pathways, such as the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a role in inflammation and immune responses . The compound also affects gene expression and cellular metabolism, further contributing to its carcinogenic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to DNA, forming adducts that cause mutations . Additionally, this compound can inhibit or activate various enzymes, influencing cellular processes such as apoptosis and cell proliferation . Changes in gene expression resulting from these interactions further contribute to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term exposure to this compound has been shown to cause persistent DNA damage and alterations in cellular function . These temporal effects are important for understanding the compound’s potential long-term impact on health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal DNA damage and cellular changes . At higher doses, it can induce significant toxicity, including liver damage and increased risk of cancer . Threshold effects and toxic responses observed in these studies are crucial for determining safe exposure levels.
Metabolic Pathways
This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes and subsequent detoxification by phase II enzymes such as glutathione S-transferases . These pathways influence the compound’s metabolic flux and the levels of its metabolites. Understanding these pathways is essential for evaluating the compound’s overall impact on metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions affect its localization and accumulation, influencing its biological activity. The compound’s distribution patterns are important for understanding its potential sites of action and toxicity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can accumulate in specific compartments or organelles, affecting its activity and function. Understanding its localization is crucial for elucidating its mechanisms of action and potential cellular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an α-bromocarbonyl compound. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures. The process can also be catalyzed by solid support catalysts such as aluminum oxide or titanium tetrachloride . Another method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted organic reactions using dry media. This method is favored due to its simplicity, greater selectivity, rapid synthesis, and environmentally benign nature. The typical procedure involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, resulting in high yields and clean reactions .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Substitution: Substitution reactions often involve the use of α-haloketones in polar organic solvents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Hydrazine hydrate.
Substitution: α-Haloketones in polar organic solvents.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in the synthesis of biologically active compounds .
Scientific Research Applications
6-Methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with activities such as antiviral, antibacterial, anticancer, antifungal, and antituberculosis properties.
Material Science: This compound is utilized in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging.
Biological Research: It serves as a scaffold for the synthesis of compounds with potential biological activities, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Used in materials science and pharmaceutical research.
2-Methylimidazo[1,2-a]pyridine: Utilized in the synthesis of fluorescent probes and pharmaceutical ingredients.
Uniqueness
6-Methylimidazo[1,2-a]pyridine is unique due to its specific structural features and the presence of a methyl group at the 6th position, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable scaffold in both research and industrial settings .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVFDPQDGZSLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377403 | |
Record name | 6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-38-4 | |
Record name | 6-Methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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